molecular formula C39H50O20 B8019600 Epimedin A

Epimedin A

Cat. No.: B8019600
M. Wt: 838.8 g/mol
InChI Key: SVXJDTNFJXKATR-BTXBWYRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Epimedin A can be synthesized through enzymatic hydrolysis. One efficient method involves the use of recyclable aqueous organic two-phase enzymatic hydrolysis. This method uses propyl acetate and HAc-NaAc buffer (pH 4.5) containing β-dextranase/epimedin A, and the hydrolysis is performed at 60°C for 1 hour . This process results in the complete hydrolysis of this compound to sagittatoside A, with 95.02% of the product transferred into the organic phase .

Industrial Production Methods

Industrial production of this compound involves the extraction of crude flavonoids from the dried aerial parts of Epimedium brevicornum Maxim using ethyl acetate and ethanol under sonication . This method ensures the efficient extraction of this compound along with other related flavonoids.

Chemical Reactions Analysis

Types of Reactions

Epimedin A undergoes various chemical reactions, including hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and different sugars .

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using β-dextranase in an aqueous organic two-phase system.

    Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium on carbon.

    Hydroxylation: Often performed using hydroxylating agents like hydrogen peroxide or molecular oxygen in the presence of a catalyst.

    Demethylation: Achieved using reagents like boron tribromide or aluminum chloride.

Major Products Formed

The major products formed from these reactions include sagittatoside A, various hydroxylated derivatives, and demethylated compounds .

Properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-31(50)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)35(33(57-34(18)23)16-6-8-17(52-4)9-7-16)58-39-36(30(49)24(43)15(3)53-39)59-38-32(51)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,36-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,36+,37+,38-,39-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXJDTNFJXKATR-BTXBWYRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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